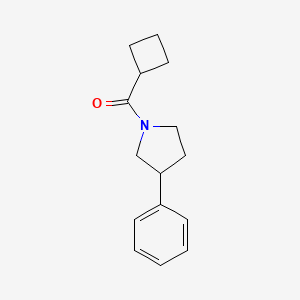
2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide, also known as JNJ-5207852, is a small molecule inhibitor that has been studied for its potential therapeutic effects on various diseases.
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Studies have elucidated the mechanisms underlying the antioxidant capacity of compounds with complex structures, including those related to benzamide derivatives. One example involves the ABTS/PP decolorization assay, which is used to assess the antioxidant capacity of various substances, including phenolic compounds. This review explains the reaction pathways involved in the assay, highlighting the formation of coupling adducts and oxidative degradation products. It points out the specificity and relevance of these reactions for certain antioxidants, suggesting a nuanced understanding of how similar compounds might interact with radicals (Ilyasov et al., 2020).
Synthetic Applications and Biological Activities
Research into benzoxazines, a class of compounds related to the query compound, has revealed their versatility in synthesis and broad spectrum of biological activities. Benzoxazine derivatives have been noted for their anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anticancer activities. This review underscores the importance of the benzoxazine scaffold in medicinal chemistry, suggesting that derivatives of the query compound could potentially exhibit similar pharmacological properties (Tang et al., 2022).
Mechanisms of β-O-4 Bond Cleavage
In the context of lignin degradation, research has focused on the mechanisms of β-O-4 bond cleavage, a reaction relevant to the structural modification of complex organic compounds, including those related to the query compound. The review discusses different reaction mechanisms involved in the acidolysis of lignin model compounds, providing insights into the chemical behavior of benzene ring-containing compounds under various conditions (Yokoyama, 2015).
Development of New Therapeutics
The development of new therapeutics, such as Macozinone for tuberculosis treatment, highlights the process of discovering and optimizing compounds with specific biological targets. This review outlines the journey of Macozinone from its discovery through clinical trials, emphasizing the importance of structural optimization in developing effective drugs. The targeted approach and optimization strategies discussed could be relevant for modifying and enhancing the biological activities of compounds structurally related to the query compound (Makarov & Mikušová, 2020).
properties
IUPAC Name |
2,3-dimethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-22-13-7-3-6-12(15(13)23-2)16(21)17-9-5-11-19-14(20)8-4-10-18-19/h3-4,6-8,10H,5,9,11H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSPWPUYLCRHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-bromophenyl)-N-[4-(sec-butyl)phenyl]acrylamide](/img/structure/B2588621.png)
![3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2588626.png)



![2-cyano-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2588633.png)


![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2588636.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2588637.png)
